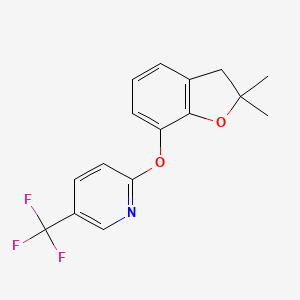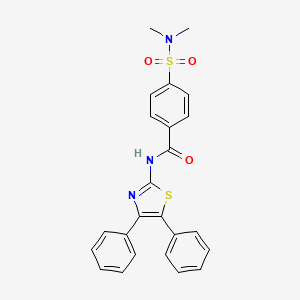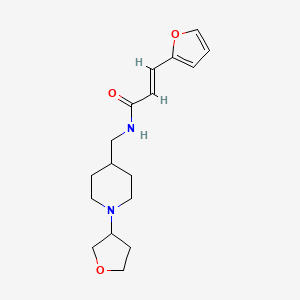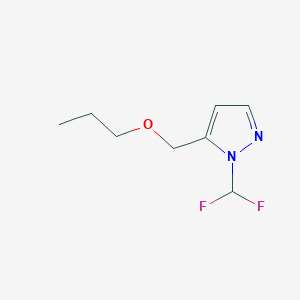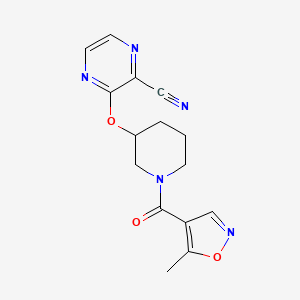![molecular formula C19H15N3O4 B2509722 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428372-27-3](/img/structure/B2509722.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antitumor agent. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of various dibenzo[1,4]dioxin-1-carboxamides, which share a structural motif with the compound of interest, requires the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids followed by amide formation . The synthesis of these compounds can be challenging due to the lack of regiospecific syntheses and the difficulty in separating regioisomers. The synthesis of the compound would likely involve similar challenges and require careful optimization of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide would include several key features: a pyridazine ring, a phenyl group, and a benzo[b][1,4]dioxine moiety. These structural elements are known to influence the biological activity of a molecule. For example, the dibenzo[1,4]dioxin moiety is present in compounds that have been evaluated for antitumor activity and DNA intercalation properties .
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions based on the functional groups present in its structure. For example, the carboxamide group could be involved in hydrogen bonding interactions with biological targets, which is a common feature in drug design. The presence of a benzo[d]imidazole moiety in related compounds has been associated with antioxidant and antimicrobial activities, suggesting that the compound may also participate in redox reactions or interact with microbial enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic systems and heteroatoms would affect its lipophilicity, solubility, and potential to interact with biological targets. The compound's ability to intercalate into DNA, as seen with related dibenzo[1,4]dioxin-1-carboxamides, would depend on its planarity and the presence of substituents that can enhance such interactions . The compound's stability, melting point, and other physicochemical properties would be critical for its formulation and potential use as a drug.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- The synthesis of novel N-substituted benzyl/phenyl carboxamides and their evaluation for antioxidant activities suggest a broad utility in designing compounds with potential biological activities. These compounds, based on their structure-activity relationship, exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidants or in other roles where free radical scavenging is beneficial. This underscores the importance of structural modifications in enhancing biological activities (Matloob Ahmad et al., 2012).
Antitumor Potential
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the promise of such compounds in cancer treatment. The variety in the 2-substituents maintains significant activity, suggesting a versatile scaffold for developing new anticancer agents (L. Deady et al., 2005).
Material Science Applications
- The development of polybenzoxazine with phenylnitrile functional groups for advanced material applications showcases the role of chemical compounds in improving the properties of polymers. These materials exhibit enhanced thermal stability and glass transition temperatures, important for applications requiring materials with high thermal resistance (H. Qi et al., 2009).
DNA-Intercalating Agents
- The synthesis of dibenzo[1,4]dioxin-1-carboxamides and their evaluation as DNA-intercalating agents reveal potential antitumor activities. These compounds show activity against leukemia both in vitro and in vivo, suggesting their utility in developing new cancer therapies. The study also notes the importance of structural elements in enhancing antitumor potency (H. H. Lee et al., 1992).
Antifungal and Antimicrobial Properties
- Investigations into the antifungal activity of new N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides demonstrate the potential of these compounds in addressing fungal infections. The structural diversity of these compounds allows for significant activity against various fungal strains, indicating their potential in developing new antifungal therapies (D. Raffa et al., 2002).
Safety And Hazards
Zukünftige Richtungen
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests potential future directions for the use of this compound in the treatment of dyslipidemia.
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-14(21-22-18)12-5-1-2-6-13(12)20-19(24)17-11-25-15-7-3-4-8-16(15)26-17/h1-10,17H,11H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLWOMGSRNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)
